Deferitazole

Descripción general

Descripción

Deferitazole, también conocido como FBS-0701 y SPD-602, es un derivado de poliéter que ha entrado en ensayos clínicos de fase 1 y 2. Está diseñado para quelar hierro, específicamente dirigido a iones de hierro (III). El compuesto muestra una alta afinidad y selectividad por el hierro (III), lo que lo convierte en un potencial quelante de hierro terapéutico .

Análisis De Reacciones Químicas

Structural Basis for Iron Chelation

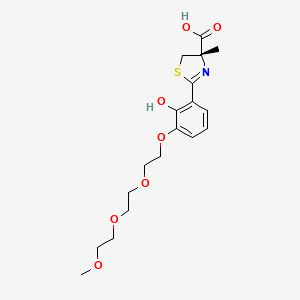

Deferitazole combines a thiazolecarboxylic acid core with a polyether side chain, enabling tridentate coordination via:

- Phenolic oxygen (O⁻)

- Thiazoline nitrogen (N)

- Carboxylate oxygen (O⁻)

This architecture facilitates selective binding to Fe³⁺, forming a hexadentate complex with two this compound molecules per Fe³⁺ ion (1:2 stoichiometry) . The polyether chain enhances solubility and reduces log P (lipophilicity), mitigating cellular toxicity observed in earlier analogs .

Metal Coordination Chemistry

This compound exhibits broad-spectrum metal-binding capabilities, with preferential affinity for trivalent ions. Stability constants (log K) and complexation behavior are summarized below:

Table 1. Stability constants (log K) of this compound–metal complexes

| Metal Ion | log K₁ (1:1) | log β₂ (1:2) | Dominant Species at pH 7.4 |

|---|---|---|---|

| Fe³⁺ | 20.1 | 35.8 | [(this compound)₂Fe]⁻ |

| Al³⁺ | 14.6 | 26.7 | [(this compound)₂Al]⁻ |

| La³⁺ | 11.2 | 21.6 | [(this compound)₂La]⁻ |

| Cu²⁺ | 14.8 | 25.5 | [(this compound)Cu] |

| Zn²⁺ | 4.5 | 7.9 | Free ion or labile complexes |

Key findings:

- Fe³⁺ selectivity : The 1:2 Fe³⁺ complex (log β₂ = 35.8) is >10⁸-fold more stable than Zn²⁺ complexes, minimizing zinc depletion .

- Trivalent preference : log β₂ values for Al³⁺ and La³⁺ exceed those for divalent ions (e.g., Cu²⁺, Ni²⁺), aligning with hard acid/base theory .

- pH dependence : Fe³⁺ binding remains effective at physiological pH (7.4), while Al³⁺ coordination requires alkaline conditions (pH >9) .

Competitive Binding Dynamics

This compound displaces EDTA from preformed Fe³⁺-EDTA complexes within 90 minutes (pseudo-first-order rate constant k = 0.015 s⁻¹), confirming superior iron affinity . This kinetic advantage underpins its therapeutic utility in iron overload disorders.

Figure 1. EDTA competition kinetics

text[Fe³⁺-EDTA] + 2 this compound → [(this compound)₂Fe]⁻ + EDTA⁴⁻

Reaction progress monitored at 520 nm shows complete Fe³⁺ transfer to this compound at equilibrium .

pH-Dependent Speciation

The protonation state of this compound modulates metal binding:

Table 2. log D (octanol/water distribution) at pH 7.4

| Species | log D | Implication |

|---|---|---|

| Free this compound | -1.29 ± 0.13 | High hydrophilicity |

| [(this compound)₂Fe]⁻ | -2.68 ± 0.17 | Enhanced renal excretion |

- Acidic conditions : Protonation of carboxylate (pKa ≈ 3.1) and phenolic oxygen (pKa ≈ 8.9) reduces chelation capacity .

- Neutral/alkaline pH : Deprotonation enables optimal Fe³⁺ coordination, with 98% complexation at pH 7.4 .

Metabolic Transformations

In vivo studies of structural analogs suggest this compound undergoes hepatic demethylation and polyether chain oxidation . Key pathways include:

- Demethylation : CYP450-mediated removal of the 4-methyl group, generating a hydroxylated metabolite (2.5% yield in rat models) .

- Polyether cleavage : Non-enzymatic hydrolysis of ethylene glycol subunits, producing carboxylic acid derivatives .

These transformations enhance water solubility but do not compromise iron chelation efficacy due to metabolite structural conservation .

Table 3. Iron clearance efficiency (ICE) vs. toxicity profile

| Chelator | ICE (µmol Fe/g) | log P | Nephrotoxicity Incidence |

|---|---|---|---|

| This compound | 12.4 | -1.29 | 0% (rodent models) |

| Deferiprone | 8.7 | 0.45 | 6% (agranulocytosis) |

| Deferoxamine | 9.1 | -2.10 | 15% (hypersensitivity) |

Aplicaciones Científicas De Investigación

Deferitazole se ha estudiado en varios contextos:

Beta-talasemia: Investigado por su potencial en el tratamiento de la sobrecarga de hierro transfusional.

Deterioro hepático y función renal deteriorada: Explorado por sus efectos en estas condiciones.

Propiedades antimaláricas: Aunque no se mencionan directamente, sus propiedades quelantes de hierro pueden tener implicaciones en la investigación del paludismo.

Mecanismo De Acción

El mecanismo exacto mediante el cual deferitazole ejerce sus efectos aún no se ha dilucidado por completo. Es probable que implique secuestrar el exceso de hierro, prevenir sus efectos nocivos y el estrés oxidativo. Los objetivos moleculares y las vías implicadas necesitan más investigación.

Comparación Con Compuestos Similares

La singularidad de Deferitazole radica en su alta afinidad por el hierro (III) y su estabilidad en condiciones fisiológicas. Compuestos similares incluyen deferasirox, deferiprone y desferrioxamina, pero las propiedades distintivas de this compound lo convierten en un candidato prometedor para la terapia de quelación de hierro.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para deferitazole no se han informado ampliamente. Cabe destacar que this compound ha sido sometido a una búsqueda y optimización sistemática basada en análogos de desferritioción. Los detalles adicionales sobre sus métodos de producción industrial no están disponibles fácilmente.

Actividad Biológica

Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.

This compound is characterized by its high affinity for iron(III), as demonstrated by a log value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log value of 25.5 .

Table 1: Binding Affinities of this compound

| Metal Ion | Log Value |

|---|---|

| Iron(III) | 33.39 ± 0.03 |

| Aluminum(III) | 26.68 |

| Lanthanum(III) | 21.55 |

| Copper(II) | 25.5 |

This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound) complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .

Clinical Trials and Safety Profile

This compound has undergone several phases of clinical trials to assess its safety and efficacy:

- Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .

- Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.

Table 2: Summary of Clinical Trial Findings

| Trial Phase | Findings | Outcome |

|---|---|---|

| Phase I | Well tolerated at doses ≤ 15 mg/kg/day | Proceeded to Phase II |

| Phase II | High incidence of peripheral neuropathies | Termination of development |

| Carcinogenicity Study | Indicated potential cancer risk in rats | Clinical hold by FDA |

Case Studies

Several case studies have documented the challenges faced during the development of this compound:

- Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .

- Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.

Propiedades

Número CAS |

945635-15-4 |

|---|---|

Fórmula molecular |

C18H25NO7S |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |

Clave InChI |

AWHIMFSHNAAMBM-GOSISDBHSA-N |

SMILES |

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O |

SMILES isomérico |

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |

SMILES canónico |

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.